molecular formula C7H6ClF B151448 2-Chloro-4-fluorotoluene CAS No. 452-73-3

2-Chloro-4-fluorotoluene

Cat. No. B151448
CAS RN: 452-73-3
M. Wt: 144.57 g/mol
InChI Key: CSARJIQZOSVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorotoluene is a chemical compound that has been used in the preparation of 2-chloro-4-fluoro-benzylbromide . It generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluorotoluene involves cooling anhydrous hydrogen fluoride to 0-5 ℃, slowly dripping 2-chloro-4-aminotoluene, adding sodium nitrite after dissolution is finished, and keeping the temperature at 0-10 ℃ for 1 h . Then, pyrolysis is carried out, and the temperature is maintained for 19-21h after the pyrolysis is finished . The organic phase is separated out and then neutralized with sodium carbonate until the pH is = 7-8 . The final product, 2-chloro-4-fluorotoluene, is obtained by distillation .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorotoluene can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

2-Chloro-4-fluorotoluene generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique . It has been used in the preparation of 2-chloro-4-fluoro-benzylbromide .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorotoluene is a colorless to light yellow liquid . It has a boiling point of 154-156 °C and a density of 1.197 g/mL at 25 °C .

Scientific Research Applications

  • Molecular Properties and Internal Rotation : A study by Nair et al. (2020) investigated 2-Chloro-4-fluorotoluene using microwave spectroscopy and quantum chemistry, revealing insights into its internal rotation and chlorine nuclear quadrupole coupling. This research contributes to a deeper understanding of its molecular behavior (Nair et al., 2020).

  • Chemical Reactions in Corona Discharge : Chae et al. (2016) explored the displacement of chlorine in chlorofluorotoluene in corona discharge. They proposed a mechanism for the formation of radicals, highlighting the role of methyl groups in this process (Chae et al., 2016).

  • Catalysis in Fluorotoluene Nitration : Research by Maurya et al. (2003) on the nitration of fluorotoluenes using solid acid catalysts showed promising yields, demonstrating the potential of this approach for regioselective, environmentally friendly synthesis processes (Maurya et al., 2003).

  • Electrochemical Fluorinations : Momota et al. (1998) studied electrochemical fluorinations of various fluorotoluenes, including competitive fluorination on methyl-group and benzene-ring. This research provides valuable insights into the electrochemical behavior of fluorotoluenes (Momota et al., 1998).

  • Fungal Metabolism of Toluene : Prenafeta-Boldú et al. (2001) used fluorotoluenes to study the catabolism of toluene by fungi, observing oxidation at both the aromatic ring and methyl group. This study contributes to our understanding of environmental biodegradation processes (Prenafeta-Boldú et al., 2001).

  • Temperature Effects on Molecular Structure : Jonas et al. (1967) researched the temperature dependence of JFF in chlorofluorotoluenes, providing insights into the structural behavior of these compounds under varying temperatures (Jonas et al., 1967).

  • Spectroscopic Identification of Radicals : A study by Huh et al. (2012) focused on the spectroscopic identification of benzyl-type radicals generated from 2-chloro-4-fluorotoluene, contributing to the understanding of radical formation and electronic transitions (Huh et al., 2012).

Safety And Hazards

2-Chloro-4-fluorotoluene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

2-Chloro-4-fluorotoluene has been used in the preparation of 2-chloro-4-fluoro-benzylbromide . With the rapid development of industries such as pesticides, pharmaceuticals, and dyes, the demand for organofluorine intermediates is increasing, and fluorobenzene chemicals are widely used .

properties

IUPAC Name

2-chloro-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSARJIQZOSVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196427
Record name 2-Chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorotoluene

CAS RN

452-73-3
Record name 2-Chloro-4-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 452-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-4-FLUOROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP4EY2J3GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorotoluene
Reactant of Route 2
2-Chloro-4-fluorotoluene
Reactant of Route 3
2-Chloro-4-fluorotoluene
Reactant of Route 4
2-Chloro-4-fluorotoluene
Reactant of Route 5
2-Chloro-4-fluorotoluene
Reactant of Route 6
2-Chloro-4-fluorotoluene

Citations

For This Compound
54
Citations
KPR Nair, S Herbers, WC Bailey, DA Obenchain… - … Acta Part A: Molecular …, 2021 - Elsevier
… , we applied the second method for 2-chloro-4-fluorotoluene due to its larger simplicity. … signs of the calculated NQCC values of 2-chloro-4-fluorotoluene to the opposite. The standard …
Number of citations: 11 www.sciencedirect.com
CS Huh, YW Yoon, SK Lee - The Journal of Chemical Physics, 2012 - pubs.aip.org
… excited supersonic expansion coupled with a pinhole-type glass nozzle, we generated vibronically excited but jet-cooled benzyl-type radicals from precursor 2-chloro-4-fluorotoluene …
Number of citations: 19 pubs.aip.org
KPR Nair, S Herbers, JU Grabow… - Journal of Molecular …, 2021 - Elsevier
… Recently, we studied the first mixed halogen-substituted toluene, 2‑chloro-4-fluorotoluene (2), … -4-chlorotoluene (1), an isomer of 2‑chloro-4-fluorotoluene (2) where the positions of the …
Number of citations: 5 www.sciencedirect.com
N Haddad - 2013 - search.proquest.com
… Secondly, the chlorineatom could also add to the aromatic ring (Figure 2.1b) forming a radical, which furtherreacts with another molecular chlorine producing 2-chloro-4-fluorotoluene. …
Number of citations: 1 search.proquest.com
SY Chae, YW Yoon, SK Lee - Bulletin of the Korean Chemical …, 2013 - koreascience.kr
… Recently, we reported that the corona discharge of 2chloro-4-fluorotoluene 17 produced the 2-chloro-4-fluorobenzyl radical as well as the 4-fluorobenzyl radical which was obtained by …
Number of citations: 5 koreascience.kr
GW Lee - Spectrochimica Acta Part A: Molecular and …, 2021 - Elsevier
… Huh, et al. identified the 4-fluorobenzyl radical from 2-chloro-4-fluorotoluene and demonstrated the H atom shift from the benzyl position [20]. The H atom rearrangement efficiency as …
Number of citations: 4 www.sciencedirect.com
YW Yoon, SY Chae, M Lim, SK Lee - Chemical Physics Letters, 2015 - Elsevier
… We obtained the vibronic emission spectrum from the corona discharge of precursor 2-chloro-4-fluorotoluene using a pinhole-type glass nozzle in a CESE system. In an analysis of the …
Number of citations: 3 www.sciencedirect.com
LM Stock, FW Baker - Journal of the American Chemical Society, 1962 - ACS Publications
… For the chlorination of p-fluorotoluene, the first peak was assigned the structure of 2-chloro4-fluorotoluene based on an examination of the infrared spectraand the published Raman …
Number of citations: 40 pubs.acs.org
PF Tseki - 1988 - mspace.lib.umanitoba.ca
… 4-FIuoro-2-iodotoluene,4-fluoro-3-nitrotoluene,4-fluoro- 2-nitrotoluene, 5-fluoro-2-methylaniline, 2-fl uoro-5-methylaniline, 2-chloro-4-fluorotoluene and 4-fluorotoluene were all …
Number of citations: 5 mspace.lib.umanitoba.ca
HA Naqi, TJ Woodman, SM Husbands… - Analytical …, 2019 - pubs.rsc.org
… “Exodus” brand, 8 seized in 2016 and 7 seized in 2017, were subjected to quantitative analysis using 19 F proton coupled/decoupled and 1 H NMR using the IS 2-chloro-4-fluorotoluene…
Number of citations: 17 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.